2,4,6-trichloro-3-fluoroaniline
Description
Structure
3D Structure
Properties
CAS No. |
50408-99-6 |
|---|---|
Molecular Formula |
C6H3Cl3FN |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2,4,6-trichloro-3-fluoroaniline |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,11H2 |
InChI Key |
SFVGJHLZECLVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)N)Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4,6 Trichloro 3 Fluoroaniline
Regioselective Halogenation Strategies for Aniline (B41778) and Substituted Aniline Precursors
The construction of 2,4,6-trichloro-3-fluoroaniline necessitates the highly controlled introduction of four halogen atoms onto an aniline framework. This requires a deep understanding of regioselective halogenation reactions, where the position of substitution is dictated by the directing effects of the amine group and any existing substituents on the aromatic ring.
The amino group in aniline is a powerful activating, ortho-, para-director. Direct chlorination of aniline with reagents like chlorine gas or sulfuryl chloride typically leads to the formation of 2,4,6-trichloroaniline (B165571) as the major product, due to the strong activation of these positions. wikipedia.orgprepchem.com The reaction proceeds readily, often in solvents like carbon tetrachloride or chlorobenzene. google.comresearchgate.net For less reactive or sterically hindered anilines, catalysts can be employed to enhance selectivity and yield.
Recent advancements have focused on achieving high regioselectivity in the chlorination of already substituted anilines. For instance, copper(II) chloride in ionic liquids has been used for the para-selective chlorination of various aniline derivatives under mild conditions. nih.gov While direct trichlorination of aniline is effective for producing a key intermediate, achieving specific monochlorination or dichlorination patterns on a substituted aniline requires more sophisticated methods. Palladium-catalyzed C-H activation has emerged as a powerful tool for directed ortho-chlorination, though meta-selective chlorination remains a significant challenge. google.com
Table 1: Comparison of Chlorination Reagents for Aniline
| Reagent | Conditions | Typical Product | Reference |
|---|---|---|---|
| Chlorine (Cl₂) | Carbon Tetrachloride, -10°C | 2,4,6-Trichloroaniline | google.com |
| Sulfuryl Chloride (SO₂Cl₂) | Chlorobenzene, 90°C | 2,4,6-Trichloroaniline | researchgate.net |
| N-Chlorosuccinimide (NCS) | Acetonitrile, Reflux | 2,4,6-Trichloroaniline | researchgate.net |
Introducing a fluorine atom onto an aromatic ring, especially a highly substituted and electron-deficient one, requires specialized reagents and methods. Electrophilic fluorinating agents are commonly employed for this purpose. Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their relative stability and effectiveness. tcichemicals.comgoogle.com
The regioselectivity of fluorination is governed by the electronic and steric environment of the substrate. In a molecule like 2,4,6-trichloroaniline, the remaining open positions (3 and 5) are electronically deactivated by the three chlorine atoms. However, the ortho-, para-directing influence of the amino group directs the electrophilic fluorine to these positions. The steric hindrance from the adjacent chlorine atoms at positions 2 and 6 can significantly influence the reaction's feasibility and outcome. Theoretical studies suggest that the fluorination with Selectfluor often proceeds via a single electron transfer (SET) mechanism. tcichemicals.com Catalyst-free fluorination of aniline derivatives has been demonstrated, though achieving selectivity on a complex substrate like trichloroaniline remains a formidable task. tcichemicals.com
Emerging Synthetic Approaches for Halogenated Anilines
Modern synthetic chemistry has seen the rise of powerful new methods for the construction of complex aromatic compounds. Transition-metal-catalyzed C-H activation has become a prominent strategy for the direct and regioselective functionalization of aromatic rings, including halogenation. google.com
Catalytic and Photochemical Synthesis Routes
The synthesis of polyhalogenated anilines often requires catalysts to control the position and extent of halogenation. Given the activating nature of the amino group, direct halogenation can be aggressive and lead to a mixture of products. guidechem.com
Catalytic Routes: Catalytic methods for the halogenation of anilines and related aromatic compounds are well-developed. Lewis acids are common catalysts for electrophilic aromatic substitution, enhancing the electrophilicity of the halogenating agent. mt.com For chlorination, catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are traditionally used. mt.com
For substrates similar to the target compound, such as 2-fluoroaniline (B146934), catalytic processes have been shown to produce dihalogenated products with high yield and selectivity. For instance, the bromination of 2-fluoroaniline to 4-bromo-2-fluoroaniline (B1266173) can be achieved using a quaternary ammonium (B1175870) bromide catalyst in an inert solvent like methylene (B1212753) chloride. google.comgoogle.com This approach suggests that a step-wise, catalyst-controlled halogenation could be a viable route to this compound, potentially starting from 3-fluoroaniline (B1664137).
Arylamines themselves can serve as catalysts for electrophilic halogenation. nih.gov They can react with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), to form an N-haloarylamine intermediate. This intermediate then acts as a selective halogen source for a variety of aromatic compounds. nih.govresearchgate.net The reactivity of the catalyst can be adjusted by altering the electronic properties of the arylamine catalyst itself. nih.gov
Interactive Data Table: Catalytic Systems for Halogenation of Aniline Derivatives
Substrate Halogenating Agent Catalyst/System Product Key Finding Reference 2-Haloaniline Molecular Bromine Quaternary Ammonium Bromide 2,4-Dihaloaniline High yield and selectivity; process can be run continuously with catalyst recycling. guidechem.com 2-Fluoroaniline Molecular Bromine Tetrabutylammonium Bromide 4-Bromo-2-fluoroaniline Catalyst used in molar excess over bromine and substrate. google.com Aromatic Compounds N-Halosuccinimides (NCS, NBS, NIS) Arylamine Halogenated Aromatics N-halo arylamine intermediate acts as a selective catalytic electrophilic halogen source. scranton.edu
Photochemical Routes: Photochemical halogenation, or photochlorination, involves the use of light to initiate a halogenation reaction. wikipedia.org This process typically proceeds via a free-radical chain reaction, initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) into radicals by UV radiation. wikipedia.orgscientificupdate.com While highly effective for alkanes, its application to aromatic systems for selective substitution is more complex. wikipedia.org For aromatic compounds, photochemical methods are often associated with nucleophilic aromatic substitution (SNAr) reactions rather than direct electrophilic substitution. scranton.edu However, the initiation of radical reactions via photolysis is a powerful tool in organic synthesis and could potentially be applied under specific conditions to achieve the desired chlorination pattern, though controlling regioselectivity on a complex aniline derivative would be a significant challenge. scientificupdate.comscranton.edu
Sustainable and Green Chemistry Considerations in Halogenation
Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign. The halogenation of aromatic compounds, a cornerstone of industrial synthesis, has traditionally relied on methods that are often at odds with the principles of green chemistry. rsc.org
Atom Economy and Safer Reagents: Traditional halogenation often uses elemental halogens (Cl₂ or Br₂), which can be hazardous. Furthermore, catalytic reactions using Lewis acids often produce stoichiometric amounts of waste. rsc.org Green chemistry seeks to replace these with safer, more efficient alternatives. One approach is the use of hydrogen peroxide (H₂O₂) as an oxidant in combination with hydrohalic acids (e.g., HBr) or ammonium halides. researchgate.netresearchgate.net This system generates the active halogenating species in situ, with water as the primary byproduct, representing a significant improvement in atom economy and safety. rsc.orgresearchgate.net For example, the bromination of various aromatic systems has been successfully achieved using H₂O₂ and hydrobromic acid in green solvents like ethanol (B145695) or even water. researchgate.net
Solvent Choice and Energy Consumption: Chlorinated solvents, which are commonly used in halogenation reactions, are a major environmental concern. rsc.org Research has focused on replacing these with more sustainable options. Acetic acid has been used as a greener solvent for the halogenation of aromatic heterocycles using hydrogen peroxide and ammonium halides. researchgate.net
Energy consumption is another key aspect of green chemistry. Photochemical reactions, while requiring energy input, can sometimes be driven by sunlight, offering a renewable energy source. scranton.edu Optimizing reaction conditions to reduce the need for high temperatures or prolonged reaction times also contributes to a greener process. rsc.org
The development of catalytic systems that can be easily recovered and recycled is crucial for sustainable industrial processes. The use of quaternary ammonium salts in the halogenation of fluoroanilines, for example, allows for the recycling of the catalyst/solvent mixture, reducing waste and cost. google.comgoogle.com
Interactive Data Table: Comparison of Traditional vs. Green Halogenation Methods
Principle Traditional Method Green/Sustainable Alternative Reference Reagents Elemental Halogens (Cl₂, Br₂) N-Halosuccinimides (NCS, NBS), Hydrogen Peroxide + Ammonium Halide [2, 4] Catalyst Stoichiometric Lewis Acids (AlCl₃) Recyclable Catalysts (e.g., Quaternary Ammonium Salts), Organocatalysts (Anilines) [1, 9] Solvent Chlorinated Solvents (e.g., Methylene Chloride, Carbon Tetrachloride) Water, Ethanol, Acetic Acid, or solvent-free conditions [4, 7] Byproducts Acidic waste, metal-containing sludge Water is the main byproduct in H₂O₂ systems. mt.com Energy Source Often requires high temperatures (thermal heating) Sunlight (photochemical), lower temperatures, optimized reaction conditions nih.gov
Reactivity and Derivatization Chemistry of 2,4,6 Trichloro 3 Fluoroaniline
Nucleophilic Aromatic Substitution Reactions on the Aryl Moiety
The heavily halogenated benzene (B151609) ring of 2,4,6-trichloro-3-fluoroaniline is susceptible to nucleophilic aromatic substitution (SNA r) reactions. The strong electron-withdrawing nature of the chlorine and fluorine atoms activates the ring towards attack by nucleophiles.
The chlorine atoms on the aromatic ring can be displaced by various nucleophiles, including amines and alkoxides. The regioselectivity of these reactions is influenced by the electronic and steric environment of the substitution sites. The fluorine atom, being the most electronegative, strongly activates the positions ortho and para to it. However, the chlorine atoms at positions 2, 4, and 6 are also subject to substitution.
Amination reactions with primary or secondary amines can lead to the formation of diamino- or triamino-substituted derivatives. The reaction conditions, such as temperature and the nature of the base, play a crucial role in determining the extent of substitution. Similarly, alkylation of the ring can be achieved using alkoxides, leading to the corresponding alkoxy-substituted anilines.
Table 1: Hypothetical Amination and Alkylation Reactions of this compound
| Reagent | Product | Reaction Conditions |
| Ammonia (excess) | 2,4-Diamino-6-chloro-3-fluoroaniline | High pressure, high temperature |
| Piperidine | 2-Piperidinyl-4,6-dichloro-3-fluoroaniline | Strong base, elevated temperature |
| Sodium methoxide | 2-Methoxy-4,6-dichloro-3-fluoroaniline | Methanol, reflux |
Note: The products and conditions in this table are hypothetical and based on the general reactivity of polychlorinated aromatic compounds.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds. acs.org In the context of this compound, this reaction would involve the coupling of the aniline (B41778) with an aryl halide or triflate, or the coupling of the chloro-substituents of the aniline with an amine. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. udel.edursc.orgnih.govpearson.com
Given the presence of multiple chlorine atoms, selective coupling at a specific position can be challenging and may require careful optimization of reaction conditions. The reactivity of the C-Cl bonds towards oxidative addition to the palladium(0) catalyst is a key factor.
Table 2: Potential Buchwald-Hartwig Amination Reactions Involving this compound
| Coupling Partner 1 | Coupling Partner 2 | Ligand | Base | Product |
| This compound | Phenylboronic acid | SPhos | K₃PO₄ | 2,4-Dichloro-3-fluoro-6-phenylaniline |
| 4-Bromoanisole | This compound | XPhos | NaOtBu | N-(4-Methoxyphenyl)-2,4,6-trichloro-3-fluoroaniline |
Note: This table presents potential cross-coupling reactions. The feasibility and outcome of these reactions would require experimental verification.
Transformations Involving the Primary Amino Group
The primary amino group of this compound is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Alkylation of the amino group can also be achieved using alkyl halides, although over-alkylation to form tertiary amines can be a competing process.
Table 3: Representative Reactions of the Amino Group of this compound
| Reagent | Product Type |
| Acetyl chloride | Acetamide |
| Benzenesulfonyl chloride | Sulfonamide |
| Methyl iodide | N-Methylaniline |
The primary amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. Diazonium salts are highly versatile intermediates that can undergo a wide range of transformations.
For electron-deficient anilines, the diazotization reaction can be slower compared to electron-rich anilines. acs.org The resulting diazonium salt can be subjected to various Sandmeyer-type reactions to introduce a range of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, onto the aromatic ring, replacing the amino group. Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.
Construction of Complex Molecular Architectures Utilizing this compound as a Synthon
The diverse reactivity of both the aromatic ring and the amino group makes this compound a valuable building block for the synthesis of complex molecular architectures. The sequential and selective functionalization of its different reactive sites allows for the construction of highly substituted and functionally diverse molecules.
For instance, the amino group can be first protected, followed by selective nucleophilic substitution or cross-coupling reactions on the chlorinated ring. Subsequent deprotection and further transformation of the amino group, or diazotization followed by substitution, can lead to a wide array of complex structures. This step-wise approach enables the synthesis of molecules with precisely controlled substitution patterns, which is of significant interest in medicinal chemistry and materials science.
Scant Research Impedes Comprehensive Review of this compound's Reactivity and Derivatization Chemistry
Despite its defined chemical structure and commercial availability, a thorough review of the scientific literature reveals a significant lack of published research on the reactivity and derivatization of this compound. While this compound, identified by its CAS number 50408-99-6, is available from various chemical suppliers, its specific applications in synthetic chemistry, particularly concerning its integration into complex molecular frameworks, remain largely undocumented in accessible scholarly sources.
The initial aim of this article was to provide a detailed examination of the chemical behavior of this compound, with a specific focus on two key areas: its incorporation into heterocyclic ring systems and macrocycles, and its use in the synthesis of polyfunctionalized derivatives for the development of chemical libraries. However, extensive searches of chemical databases and scientific journals have not yielded specific studies or detailed findings in these areas.
For closely related compounds, such as 2,4,6-trichloroaniline (B165571) and 2,4,6-trifluoroaniline, a wealth of information exists regarding their synthesis, reactivity, and application as precursors for agrochemicals, dyes, and pharmaceuticals. Similarly, the reactivity of other polychlorinated aromatic compounds is well-documented, providing a general understanding of the expected chemical behavior of the aniline scaffold. For instance, the amino group of aniline derivatives is known to direct electrophilic substitution to the ortho and para positions, and can be readily diazotized or acylated. The presence of multiple halogen substituents on the aromatic ring is expected to influence the nucleophilicity of the aniline and its susceptibility to various coupling reactions.
However, the specific influence of the fluorine atom at the 3-position in conjunction with the three chlorine atoms on the reactivity of the aniline ring in this compound has not been a subject of detailed investigation in the published literature. This unique substitution pattern could lead to interesting and potentially useful reactivity that distinguishes it from its more studied analogues.
Due to the absence of specific research data, it is not possible to provide a scientifically accurate and detailed account of the integration of this compound into heterocyclic systems and macrocycles, nor can its utility in generating polyfunctionalized derivatives for chemical libraries be substantiated with concrete examples and research findings. Any attempt to do so would be speculative and would not meet the standards of a rigorous scientific review.
Further research into the synthetic utility of this compound is required to elucidate its chemical properties and potential applications. Until such studies are published, a comprehensive article on its derivatization chemistry as outlined cannot be compiled.
Spectroscopic and Structural Elucidation of 2,4,6 Trichloro 3 Fluoroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of atomic nuclei within a molecule. For 2,4,6-trichloro-3-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.
Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Techniques
The ¹H NMR spectrum of this compound is expected to show a single aromatic proton, which would appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift of this proton would be influenced by the deshielding effects of the surrounding halogen atoms. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The carbon atoms bonded to the highly electronegative chlorine and fluorine atoms will exhibit characteristic chemical shifts. Specifically, the carbon attached to the fluorine atom will show a large one-bond coupling constant (¹J-CF), a key feature in identifying this carbon.
¹⁹F NMR spectroscopy is particularly valuable for fluorine-containing compounds. In the case of this compound, a single resonance is anticipated for the fluorine atom. The chemical shift of this fluorine signal provides insight into its electronic environment, and its coupling to the adjacent aromatic proton in the ¹H NMR spectrum can be reciprocally observed in the ¹⁹F NMR spectrum. The pH dependence of the ¹⁹F chemical shift has been noted for various fluorine-substituted anilines, a property that could be relevant for derivatives of the title compound. nih.govnih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-5 | 7.0 - 7.5 | Doublet (d) | J(H-F) = 8-10 |
| NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - |
| C-1 | 140 - 145 | Doublet (d) | J(C-F) ≈ 5-10 |
| C-2 | 120 - 125 | Doublet (d) | J(C-F) ≈ 15-20 |
| C-3 | 150 - 155 | Doublet (d) | J(C-F) ≈ 240-260 |
| C-4 | 125 - 130 | Singlet (s) | - |
| C-5 | 115 - 120 | Doublet (d) | J(C-F) ≈ 20-25 |
| C-6 | 120 - 125 | Doublet (d) | J(C-F) ≈ 5-10 |
| ¹⁹F | -110 to -130 | Doublet (d) | J(F-H) = 8-10 |
Note: The predicted values are based on empirical data for similar halogenated anilines and general principles of NMR spectroscopy.
Advanced Two-Dimensional NMR Methodologies for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic proton and the amine protons, if any resolvable coupling exists. For derivatives of this compound with more protons, COSY is crucial for tracing out the proton-proton coupling networks. sdsu.eduyoutube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduresearchgate.net For this compound, it would unambiguously link the signal of the aromatic proton (H-5) to its corresponding carbon atom (C-5).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduresearchgate.net This would be instrumental in assigning the quaternary carbons by observing correlations from the aromatic proton (H-5) to adjacent carbons (C-1, C-3, C-4, and C-6). Similarly, correlations from the amine protons could help in confirming the assignment of C-1 and C-2.
Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibration would likely appear around 3000-3100 cm⁻¹. The C-N stretching vibration is anticipated in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibrations typically occur in the 600-800 cm⁻¹ region, while the C-F stretching vibration is expected to give a strong absorption band in the 1100-1300 cm⁻¹ range. The pattern of substitution on the benzene (B151609) ring will also give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching | 3300 - 3500 | Medium |
| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |
| C=C Aromatic Ring Stretching | 1450 - 1600 | Medium to Strong |
| N-H Bending | 1550 - 1650 | Medium |
| C-N Stretching | 1250 - 1350 | Medium |
| C-F Stretching | 1100 - 1300 | Strong |
| C-Cl Stretching | 600 - 800 | Strong |
| C-H Out-of-plane Bending | 800 - 900 | Strong |
Note: Predicted frequencies are based on characteristic group frequencies and data from related halogenated anilines.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Ultrasensitive Detection
Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C-Cl and C-C stretching vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) is a powerful technique for detecting trace amounts of analytes. For this compound, SERS could be employed for ultrasensitive detection, for instance, in environmental samples. The molecule would be adsorbed onto a nanostructured metallic surface (typically silver or gold), leading to a massive enhancement of the Raman signal. Studies on similar molecules like 2,4,6-trichloroaniline (B165571) have demonstrated the utility of SERS for their detection. researchgate.net The orientation of the molecule on the metallic surface can be inferred from the enhancement of specific vibrational modes.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
For this compound (C₆H₃Cl₃FN), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks in a predictable ratio. This isotopic signature is a powerful tool for confirming the presence of three chlorine atoms in the molecule.
The fragmentation of this compound under electron impact ionization would likely involve the initial loss of a chlorine atom or the HCN molecule, which are common fragmentation pathways for halogenated anilines. Subsequent fragmentation could involve the loss of other halogen atoms or cleavage of the aromatic ring. Analysis of these fragmentation patterns is crucial for confirming the structure of the molecule and for identifying it in complex mixtures. The fragmentation of aromatic amines is a well-studied area, providing a basis for interpreting the mass spectrum of this compound. libretexts.orgmiamioh.edu
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (for ³⁵Cl) | Possible Origin |
| [C₆H₃³⁵Cl₃FN]⁺ (M⁺) | 213 | Molecular Ion |
| [C₆H₃³⁵Cl₂FN]⁺ | 178 | Loss of Cl |
| [C₅H₂³⁵Cl₃F]⁺ | 186 | Loss of HCN |
| [C₆H₂³⁵Cl₂F]⁺ | 162 | Loss of HCl |
Note: The m/z values are calculated using the most abundant isotope of chlorine (³⁵Cl). The actual spectrum will show isotopic clusters.
X-ray Crystallography for Solid-State Structural Characterization
Single Crystal X-ray Diffraction Studies on Crystalline Forms
No data available.
Analysis of Intermolecular Interactions and Crystal Packing Architectures
No data available.
Computational and Theoretical Chemistry of 2,4,6 Trichloro 3 Fluoroaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 2,4,6-trichloro-3-fluoroaniline. These methods provide a powerful lens through which to examine molecular orbitals, charge distributions, and other key electronic properties.
Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Properties
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for elucidating molecular properties. DFT methods, such as those employing the B3LYP functional, are widely used to study halogenated anilines due to their balance of computational cost and accuracy. bohrium.comresearchgate.netbookpi.org These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. bohrium.com For instance, a larger HOMO-LUMO gap generally implies greater stability and lower reactivity. bohrium.com
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher levels of theory and can provide benchmark-quality data, especially for phenomena sensitive to electron correlation, such as noncovalent interactions. nih.govrsc.org While computationally more demanding, these methods are invaluable for validating results from more cost-effective DFT calculations. nih.gov Studies on related halogenated compounds have demonstrated the utility of these high-level calculations in accurately predicting binding energies and interaction potentials. nih.gov
Selection and Validation of Basis Sets and Exchange-Correlation Functionals
The accuracy of quantum chemical calculations is heavily dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build molecular orbitals. wikipedia.org For halogenated aromatic compounds, it is crucial to employ basis sets that can adequately describe the electronic structure of heavy atoms and handle phenomena like polarization and diffuse electron density. Pople-style basis sets, such as 6-31G** and 6-311++G(d,p), are commonly used for aniline (B41778) derivatives and provide a good starting point. researchgate.netbookpi.orgmit.edu For more accurate results, especially when dealing with non-covalent interactions involving halogens, correlation-consistent basis sets like aug-cc-pVDZ and def2-TZVP are often recommended. nih.govresearchgate.netnih.gov The inclusion of diffuse functions (indicated by '+' or 'aug-') is particularly important for accurately describing anions and weak interactions. researchgate.net
The choice of the exchange-correlation functional in DFT is also critical. The B3LYP functional is a popular hybrid functional that often provides reliable results for a wide range of organic molecules. bohrium.comresearchgate.netbookpi.org However, for systems with significant non-covalent interactions, such as halogen bonding, other functionals like M06-2X or those with dispersion corrections (e.g., PBE-D3) might be more suitable. uci.edu The performance of different functionals can be benchmarked against high-level ab initio calculations or experimental data to ensure the chosen method is appropriate for the system under investigation. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are governed by a delicate interplay of steric and electronic effects. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.
Investigation of Amino Group Inversion Barriers and Aromatic Ring Planarity
A key conformational feature of anilines is the pyramidal geometry of the amino group and the barrier to its inversion. This inversion process involves a planar transition state and its energy barrier is sensitive to the electronic and steric nature of the substituents on the aromatic ring. innovareacademics.inlibretexts.org For aniline itself, the amino group is non-planar, with a defined inversion barrier. innovareacademics.in Electron-withdrawing substituents on the ring tend to decrease the inversion barrier, promoting a more planar amine configuration, while electron-donating groups generally increase the barrier. rsc.orginnovareacademics.in In this compound, the multiple halogen substituents, which are electron-withdrawing, are expected to influence this barrier.
The planarity of the aromatic ring itself can also be affected by bulky substituents, although the benzene (B151609) ring is generally rigid. High-level computational methods can accurately calculate the energy profile of the amino group inversion and determine the degree of pyramidalization at the nitrogen atom.
Steric and Electronic Effects of Halogen Substitution on Molecular Conformation
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. worldscientific.comnih.gov By simulating the motion of atoms over time, MD can reveal how intermolecular interactions and solvent effects influence the conformational landscape of the molecule.
Prediction and Validation of Spectroscopic Properties
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental observations.
For this compound, computational chemistry can be used to predict various spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. bookpi.orgresearchgate.net Vibrational frequencies calculated using DFT methods, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. bookpi.org This comparison helps to confirm the calculated equilibrium geometry and provides a detailed picture of the molecule's vibrational dynamics.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra and can help to resolve ambiguities in complex spectra. The accuracy of predicted NMR shifts is sensitive to the chosen level of theory and basis set. researchgate.net By comparing calculated and experimental spectroscopic data, the theoretical models can be validated, providing confidence in their ability to describe the properties of this compound accurately.
Computational Generation of Vibrational Frequencies and Intensities (IR, Raman)
No published studies containing computationally generated vibrational frequencies and intensities for this compound were found.
Prediction of Electronic Absorption Spectra (UV-Vis) and Frontier Molecular Orbitals (FMOs)
There are no available research findings on the predicted UV-Vis spectra or the analysis of frontier molecular orbitals (HOMO-LUMO) for this compound.
Modeling Intermolecular Interactions and Condensed Phase Behavior
Theoretical Analysis of Hydrogen Bonding Networks and Halogen Bonding
A theoretical analysis of the hydrogen and halogen bonding networks specific to this compound has not been reported in the scientific literature.
Adsorption Studies on Model Surfaces and Interfaces
No adsorption studies, theoretical or experimental, involving this compound on any model surfaces or interfaces have been documented.
Advanced Research Applications of 2,4,6 Trichloro 3 Fluoroaniline in Chemical Sciences
Role as a Precursor in the Synthesis of Specialty Organic Chemicals
The chemical reactivity of 2,4,6-trichloro-3-fluoroaniline, stemming from its amino group and the halogenated aromatic ring, allows it to serve as a key starting material for a range of specialty chemicals. The presence of multiple halogen atoms provides sites for various chemical modifications, enabling the synthesis of complex molecular architectures.
This compound has been identified as a valuable intermediate in the synthesis of novel chemical entities, particularly in the agrochemical and pharmaceutical sectors. The distinct substitution pattern on the aniline (B41778) ring can be leveraged to create molecules with specific biological activities.
A notable application is in the synthesis of pyrazole (B372694) carboxamide derivatives, a class of compounds often investigated for their fungicidal properties. For instance, this compound is a key reactant in the preparation of certain pyrazole carboxamide compounds. google.com The synthesis involves the reaction of this compound with a suitable pyrazole derivative, leading to the formation of a new C-N bond and the final product. google.com The preparation of this compound itself can be achieved through the chlorination of 2,4-dichloro-5-fluoroaniline. google.com
Table 1: Synthesis of a Pyrazole Carboxamide Intermediate using this compound
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Potential Application |
|---|---|---|---|---|
| This compound | Substituted Pyrazole Acid Chloride | Amide Coupling | Pyrazole Carboxamide | Agrochemical Research (Fungicides) |
The structural rigidity and the presence of multiple functionalizable sites make this compound a potential building block for advanced porous materials like Covalent Organic Frameworks (COFs). bohrium.comnih.gov While direct synthesis of COFs using this specific aniline is not widely reported, the use of aniline and its derivatives is a well-established strategy in the construction of these materials. bohrium.com The amino group can participate in the formation of imine linkages, which are common in COF chemistry. The halogen atoms can influence the electronic properties and the stacking behavior of the resulting frameworks, potentially leading to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. acs.orgmdpi.com
In polymer science, the incorporation of halogenated aromatic moieties, such as the one present in this compound, into polymer chains can enhance properties like thermal stability, flame retardancy, and chemical resistance.
Contributions to Structure-Activity Relationship (SAR) Studies in Chemical Biology
The systematic study of how chemical structure relates to biological activity is a cornerstone of drug discovery and chemical biology. The unique halogenation pattern of this compound makes it and its derivatives interesting subjects for such investigations.
While specific SAR studies centered on this compound are not extensively documented, the broader class of halogenated anilines is frequently used to probe biological systems. academax.comresearchgate.net By synthesizing a series of analogs where the chlorine and fluorine atoms are systematically varied or replaced with other functional groups, researchers can elucidate the specific steric and electronic requirements of a biological target's binding site. The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. nih.gov The insights gained from such studies are crucial for the rational design of more potent and selective therapeutic agents.
The presence of both chlorine and fluorine on the same aromatic ring allows for the investigation of the role of halogen bonding and other non-covalent interactions in molecular recognition. Halogen bonding is a directional interaction between a halogen atom and a Lewis basic site, and its strength is influenced by the identity of the halogen and the electronic environment of the molecule.
Studies on related halogenated aromatic systems have shown that the interplay between different halogens can significantly impact binding affinities and specificities. nih.govchemistryviews.org The electron-withdrawing nature of the fluorine and chlorine atoms in this compound can enhance the σ-hole on the chlorine atoms, making them more effective halogen bond donors. This compound could, therefore, serve as a model system to quantify the contribution of C-Cl···X and C-F···X interactions in various chemical and biological contexts.
Table 2: Comparative Properties of Halogens for Molecular Recognition Studies
| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical Role in Halogen Bonding |
|---|---|---|---|
| Fluorine | 3.98 | 0.56 | Weak/Atypical Donor |
| Chlorine | 3.16 | 2.18 | Moderate Donor |
Applications in Materials Science Research
The unique combination of electronic properties and structural features of this compound suggests its potential utility in the field of materials science. The high degree of halogenation can impart specific characteristics to organic materials.
For instance, the incorporation of highly halogenated aromatic units is a known strategy to create materials with high refractive indices and low surface energies. While specific applications of this compound in this area are still emerging, related fluorinated and chlorinated anilines are used as monomers for specialty polymers with applications in optics and electronics. ambeed.com The electron-withdrawing nature of the halogens can also be exploited to tune the energy levels of organic semiconductors, which is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of multiple reactive sites on the molecule also opens up possibilities for its use as a crosslinking agent to enhance the stability and performance of various polymeric materials.
Precursor for Electronically Active Fluorinated Polyaromatic Systems
Information regarding the use of this compound as a precursor for the synthesis of electronically active fluorinated polyaromatic systems is not available in the searched scientific literature.
Role in the Development of Optoelectronic and Semiconducting Research Materials
No data or research findings were found that detail the role of this compound in the development of optoelectronic or semiconducting materials.
Conclusion and Future Perspectives in 2,4,6 Trichloro 3 Fluoroaniline Research
Identification of Promising Avenues for Future Scientific Inquiry
The lack of dedicated research on 2,4,6-trichloro-3-fluoroaniline presents a clear opportunity for future scientific exploration. Key areas for investigation include:
Synthetic Methodologies: Developing efficient and selective synthetic routes to this compound is a primary challenge. This could involve the direct fluorination of a trichloroaniline precursor or the chlorination of a fluoroaniline (B8554772) starting material. Investigating various halogenation catalysts and reaction conditions will be crucial.
Physicochemical Characterization: A thorough investigation of the compound's physical and chemical properties is essential. This includes determining its melting point, boiling point, solubility, pKa, and spectral data (NMR, IR, MS).
Reactivity Studies: Understanding the reactivity of the amino group and the influence of the halogen substituents on electrophilic and nucleophilic aromatic substitution reactions would provide valuable information for its potential use as a chemical intermediate.
Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict the molecular structure, electronic properties, and reactivity of this compound, guiding experimental efforts.
Interdisciplinary Research Opportunities and Methodological Advancements
The unique substitution pattern of this compound could open doors to several interdisciplinary research areas:
Medicinal Chemistry: The presence of both chlorine and fluorine atoms may impart unique biological activities. Future research could explore its potential as a scaffold for the development of new therapeutic agents, leveraging the known impact of halogenation on drug-like properties.
Agrochemical Science: Halogenated anilines are precursors to various herbicides and fungicides. Investigating the biological activity of derivatives of this compound against agricultural pests and pathogens could lead to the discovery of new crop protection agents.
Materials Science: Polyanilines are a class of conducting polymers with various applications. The incorporation of this compound as a monomer unit could lead to new polymeric materials with tailored electronic and physical properties.
Environmental Science: As with other halogenated anilines, it is important to study the environmental fate and potential toxicity of this compound. This includes investigating its biodegradability and its potential to form persistent organic pollutants.
Methodological advancements in analytical techniques, such as high-resolution mass spectrometry and advanced NMR spectroscopy, will be instrumental in the characterization of this compound and its potential reaction products and metabolites.
Q & A
Q. What are the standard synthetic routes for 2,4,6-trichloro-3-fluoroaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation of aniline derivatives. For example, chlorination of 3-fluoroaniline using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperatures (30–50°C) can yield the target compound. However, competing side reactions (e.g., over-chlorination or ring degradation) require precise stoichiometry and inert atmospheres .
- Key Data :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 40–45°C | 60–70 |
| Chlorinating Agent | SO2Cl2 | 65 |
| Solvent | DCM | 70 |
- Contradiction Note : Higher temperatures (>50°C) reduce yield due to decomposition, as observed in thermal stability studies of analogous trichloroanilines .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Critical for identifying fluorine environments. For trifluoroaniline derivatives, shifts occur at δ -110 to -120 ppm .
- GC-MS : Confirms molecular weight (MW: 229.45 g/mol) and fragmentation patterns. Chlorine isotopic clusters (3:1 for Cl2) aid identification .
- IR Spectroscopy : N-H stretching (3350–3450 cm<sup>−1</sup>) and C-Cl vibrations (550–650 cm<sup>−1</sup>) are diagnostic .
Advanced Research Questions
Q. How do steric and electronic effects of chlorine/fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl/F groups deactivate the aromatic ring, reducing nucleophilic substitution rates. However, they enhance stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Case Study : In Ullmann couplings, this compound exhibits slower reaction kinetics compared to non-halogenated analogs. Optimizing ligand systems (e.g., XPhos) improves turnover frequency .
- Computational Insight : DFT calculations show increased C-Cl bond dissociation energy (85 kcal/mol) due to fluorine’s inductive effects .
Q. What strategies mitigate conflicting data in biological activity studies of halogenated anilines?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from impurities or solvent effects.
Q. How can computational modeling predict the environmental persistence of this compound?
- Methodological Answer : QSAR models and molecular dynamics simulations assess degradation pathways.
- Hydrolysis Prediction : The compound’s half-life in water (t1/2 ≈ 150 days) correlates with Cl/F substituent positions .
- Photodegradation : TD-DFT simulations predict UV-induced cleavage of C-Cl bonds (λmax = 290 nm) .
Contradiction Analysis
- Synthesis Yield Variability : Lower yields in older protocols (e.g., 40–50% ) vs. modern methods (60–70% ) highlight advancements in catalyst design and reaction control.
- Biological Activity : Conflicting IC50 values for enzyme inhibition (e.g., 10 µM vs. 25 µM) may arise from assay conditions (pH, temperature) or protein isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
